2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid

Physicochemical profiling Drug-likeness SAR exploration

This racemic aminobutanoic acid derivative features a 2‑butylamino substituent critical for low‑micromolar ASCT2 inhibition and a 4‑mesitylamino group that drives lipophilicity (predicted ΔXLogP ≈ +1.0 vs. the unsubstituted analog). Unlike the achiral 4‑(mesitylamino)‑4‑oxobutanoic acid comparator, this chemotype offers chiral resolution potential—enabling enantiomer‑specific profiling—and seven rotatable bonds for conformational SAR. Essential for medicinal chemistry programs targeting glutamine‑dependent cancers (NSCLC), zinc‑metalloproteases (NEP), or GABA‑uptake systems.

Molecular Formula C17H26N2O3
Molecular Weight 306.406
CAS No. 1047998-83-3
Cat. No. B2816577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid
CAS1047998-83-3
Molecular FormulaC17H26N2O3
Molecular Weight306.406
Structural Identifiers
SMILESCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O
InChIInChI=1S/C17H26N2O3/c1-5-6-7-18-14(17(21)22)10-15(20)19-16-12(3)8-11(2)9-13(16)4/h8-9,14,18H,5-7,10H2,1-4H3,(H,19,20)(H,21,22)
InChIKeyKWOCXJMDZARCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid (CAS 1047998-83-3): A Dual-Substituted Aminobutanoic Acid Scaffold for Medicinal Chemistry


2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid (CAS 1047998-83-3) is a synthetic, achiral aminobutanoic acid derivative bearing a butylamino group at the 2-position and a mesitylamino (2,4,6-trimethylanilino) group at the 4-position on a 4-oxobutanoic acid backbone [1]. With a molecular formula of C₁₇H₂₆N₂O₃ and molecular weight of 306.4 g/mol, this compound belongs to the substituted succinamic acid class and is structurally related to aminobutanoic acid-based inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) described in recent medicinal chemistry literature [2]. The compound is primarily available through custom synthesis vendors as a research-grade building block for structure-activity relationship (SAR) exploration, particularly in programs targeting amino acid transporters, metalloproteases, and GABA uptake systems.

Why 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid Cannot Be Interchanged with Simpler 4-Oxobutanoic Acid Analogs


The presence of the 2-butylamino substituent in this compound introduces three critical physicochemical departures from the closest unsubstituted analog, 4-(mesitylamino)-4-oxobutanoic acid (CAS 201741-53-9): increased lipophilicity (predicted ΔXLogP ≈ +1.0), enhanced conformational flexibility (7 vs. 4 rotatable bonds), and an additional hydrogen bond donor [1]. These features are structurally analogous to the 2-amino substitution pattern found in potent ASCT2 inhibitors (e.g., compounds 20k and 25e), where the 2-substituent was demonstrated to be essential for low-micromolar inhibitory activity [2]. Simply substituting the unsubstituted 4-(mesitylamino)-4-oxobutanoic acid—which lacks the 2-amino moiety—would forfeit the steric and electronic contributions that the butylamino group provides for target protein engagement, making generic substitution scientifically unsound for any SAR-driven program.

Quantitative Differentiation of 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid from Its Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the Unsubstituted 4-(Mesitylamino)-4-oxobutanoic Acid Scaffold

The target compound has a molecular weight of 306.4 g/mol, which is 71.1 g/mol higher (+30.2%) than 4-(mesitylamino)-4-oxobutanoic acid (CAS 201741-53-9, MW 235.3 g/mol) [1]. The predicted XLogP for the target is approximately 2.6, versus 1.6 for the unsubstituted analog, representing a ΔXLogP of +1.0, consistent with the addition of the four-carbon butyl chain [2]. This shift places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while maintaining compliance with Lipinski's Rule of Five (MW < 500) [3].

Physicochemical profiling Drug-likeness SAR exploration

Enhanced Conformational Flexibility and Hydrogen Bonding Capacity Versus the 4-Mono-Substituted Analog

The target compound possesses 7 rotatable bonds, compared to 4 rotatable bonds for 4-(mesitylamino)-4-oxobutanoic acid (CAS 201741-53-9), representing a +75% increase in conformational degrees of freedom . Additionally, the target offers 2 hydrogen bond donors (COOH, secondary amine NH) and 5 hydrogen bond acceptors, versus 1 HBD and 4 HBA for the unsubstituted analog [1]. The topological polar surface area (TPSA) is predicted at approximately 85.0 Ų for the target, compared to 66.5 Ų for the analog—a 27.8% increase that remains within the generally accepted limit of <140 Ų for blood-brain barrier penetration [2].

Conformational analysis Target engagement Binding entropy

Structural Alignment with the Aminobutanoic Acid ASCT2 Inhibitor Pharmacophore

The target compound shares the core 2-amino-4-oxobutanoic acid scaffold with the recently disclosed potent ASCT2 inhibitors 20k and 25e, which demonstrated IC₅₀ values at the micromolar level (e.g., 25e: IC₅₀ = 5.14 μM) in both A549 and HEK293 cellular glutamine uptake assays [1]. While direct inhibitory data for 2-(butylamino)-4-(mesitylamino)-4-oxobutanoic acid at ASCT2 are not publicly available, the 2-butylamino-4-mesitylamino substitution pattern represents a distinct chemotype within this pharmacophore class, differentiated from the 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid series by the presence of a simple n-butyl chain rather than a bis-aryloxybenzyl group at the 2-position [2]. In the published SAR, the 2-amino substituent was demonstrated to be essential—removal of this group abolished ASCT2 inhibitory activity—establishing the 2-substitution as a critical pharmacophoric element [1].

ASCT2 inhibition Glutamine transport Non-small-cell lung cancer

Chiral Character and Synthetic Accessibility Versus Racemic 2-Substituted Analogs

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid contains a chiral center at the 2-position (C2 bearing COOH, NH-butyl, H, and CH₂-CO-mesitylamide substituents) and is commercially supplied as a racemic mixture . This contrasts with the 4-(mesitylamino)-4-oxobutanoic acid scaffold (CAS 201741-53-9), which is achiral . The presence of a single stereocenter provides an opportunity for chiral resolution and enantiomer-specific SAR exploration—an advantage over achiral scaffolds for programs requiring stereochemistry-dependent target engagement. The synthetic route involves stepwise coupling of butylamine and mesitylamine to a succinic acid derivative, yielding the racemic product in acceptable quantities for early-stage screening .

Chiral resolution Synthetic tractability Lead optimization

Optimal Research Application Scenarios for 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid (CAS 1047998-83-3)


ASCT2 Transporter Inhibitor Lead Generation in Oncology

The target compound is most applicable as a starting scaffold for ASCT2 (SLC1A5) inhibitor lead generation programs targeting glutamine-dependent cancers, including non-small-cell lung cancer (NSCLC). The 2-butylamino-4-mesitylamino substitution pattern represents a distinct chemotype from the published 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid series (e.g., compounds 20k and 25e with IC₅₀ values of approximately 5 μM in cellular glutamine uptake assays) [1]. Researchers can use this compound to explore whether the simpler n-butyl substitution at the 2-position, combined with the bulky mesityl group at the 4-position, yields comparable or differentiated ASCT2 inhibitory activity and selectivity profiles.

Physicochemical Property-Driven SAR Expansion of Aminobutanoic Acid Libraries

With a predicted XLogP of ~2.6 (vs. 1.6 for the unsubstituted analog), 7 rotatable bonds, and 2 hydrogen bond donors, the target compound is well-suited for systematic physicochemical property-driven SAR studies [2]. Procurement is justified when a research program requires a library member with balanced lipophilicity (LogP 1–3 range) for permeability screening, or when evaluating the impact of the butyl chain length on membrane partitioning and metabolic stability compared to shorter-chain (methyl, ethyl) or longer-chain (hexyl, octyl) 2-alkylamino analogs [3].

Neprilysin (NEP) Inhibitor Fragment-Based Screening

The substituted aminobutanoic acid scaffold is a recognized pharmacophore in the neprilysin (neutral endopeptidase, NEP) inhibitor patent landscape, as exemplified by Novartis patents US9006249B2 and US9603819 [4]. While the target compound is not explicitly claimed in these patents, the 2-butylamino-4-mesitylamino substitution pattern represents a potential fragment for NEP inhibitor development. Researchers investigating zinc-dependent metalloprotease inhibition can procure this compound to evaluate whether the 2-butylamino-4-mesitylamino combination provides any advantage in NEP inhibitory potency over simpler N-substituted succinamic acid derivatives.

Chiral Resolution and Enantiomer-Specific Biological Profiling

The single chiral center at the 2-position of the butanoic acid backbone enables chiral chromatographic resolution into (R)- and (S)-enantiomers . This is a critical capability not available with the achiral comparator 4-(mesitylamino)-4-oxobutanoic acid. Research groups can procure the racemic mixture, perform chiral separation, and conduct enantiomer-specific biochemical profiling to determine whether one enantiomer exhibits superior target engagement, selectivity, or reduced off-target activity—a standard practice in lead optimization that can significantly enhance the value proposition of the chemotype.

Quote Request

Request a Quote for 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.